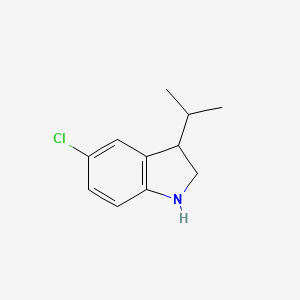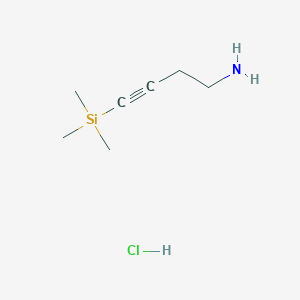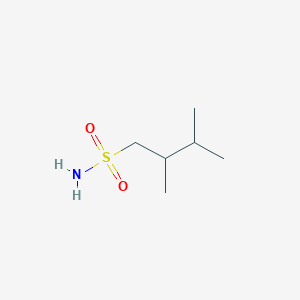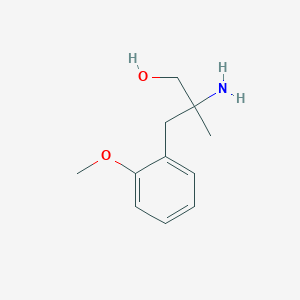
5-Chloro-3-(propan-2-YL)-2,3-dihydro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole is a chemical compound that belongs to the class of indoles Indoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring This particular compound is characterized by the presence of a chlorine atom at the 5th position and an isopropyl group at the 3rd position of the indole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloroindole and isopropyl bromide.
Alkylation Reaction: The 5-chloroindole undergoes an alkylation reaction with isopropyl bromide in the presence of a strong base like potassium carbonate. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
化学反応の分析
Types of Reactions
5-Chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroindole derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can have different functional groups replacing the chlorine atom or modifying the isopropyl group.
科学的研究の応用
5-Chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Biology: It is used in biological studies to investigate its effects on cellular pathways and protein interactions.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.
作用機序
The mechanism of action of 5-Chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the Dishevelled 1 (DVL1) protein, which plays a crucial role in the WNT/β-catenin signaling pathway . This inhibition can lead to the disruption of cellular processes involved in cancer progression.
類似化合物との比較
Similar Compounds
5-Chloroindole: Lacks the isopropyl group but shares the chlorine substitution at the 5th position.
3-Isopropylindole: Lacks the chlorine atom but has the isopropyl group at the 3rd position.
5-Bromo-3-(propan-2-yl)-2,3-dihydro-1H-indole: Similar structure with a bromine atom instead of chlorine.
Uniqueness
5-Chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole is unique due to the combination of the chlorine atom and the isopropyl group, which imparts distinct chemical and biological properties. This combination can enhance its reactivity and specificity in various applications, making it a valuable compound for research and development.
特性
分子式 |
C11H14ClN |
|---|---|
分子量 |
195.69 g/mol |
IUPAC名 |
5-chloro-3-propan-2-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C11H14ClN/c1-7(2)10-6-13-11-4-3-8(12)5-9(10)11/h3-5,7,10,13H,6H2,1-2H3 |
InChIキー |
CDCMUFKCXIOWEW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1CNC2=C1C=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine](/img/structure/B13221015.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-2,3-dimethylcyclohexan-1-amine](/img/structure/B13221016.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13221023.png)


![3-{[(Benzyloxy)carbonyl]amino}thiane-3-carboxylic acid](/img/structure/B13221036.png)

![8-(3-Bromophenyl)-6-azaspiro[3.4]octane](/img/structure/B13221055.png)




![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylcyclohexan-1-ol](/img/structure/B13221101.png)

